molecular formula C24H18N6O3 B2746217 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1797602-46-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2746217
CAS No.: 1797602-46-0
M. Wt: 438.447
InChI Key: YTPPFVIYYALXEV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinazolinone core, an acetamide linker, and a substituted 1,2,4-oxadiazole moiety. The quinazolinone scaffold is widely recognized for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and bioavailability, while the pyridinyl group contributes to π-π stacking interactions in target binding . Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-21(14-30-15-26-20-10-4-2-8-18(20)24(30)32)27-19-9-3-1-6-16(19)12-22-28-23(29-33-22)17-7-5-11-25-13-17/h1-11,13,15H,12,14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPFVIYYALXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinazolinone Core: Starting with anthranilic acid, cyclization with formamide can yield the quinazolinone core.

    Introduction of Pyridine and Oxadiazole Groups: The pyridine and oxadiazole moieties can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinazolinone core with the pyridine-oxadiazole derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone and pyridine moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline and oxadiazole derivatives exhibit significant anticancer properties. For example, research has shown that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation . The incorporation of the pyridine and oxadiazole groups enhances the compound's ability to interact with cancer cell receptors.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in silico molecular docking studies, suggesting that it may act as a potent inhibitor of enzymes like 5-lipoxygenase (5-LOX), which play a crucial role in inflammatory processes . This potential application could lead to the development of new anti-inflammatory drugs.

Antimicrobial Activity

The synthesis of related compounds has demonstrated promising antimicrobial effects against various strains of bacteria and fungi. The oxadiazole moiety is particularly noted for its ability to disrupt microbial cell walls, leading to cell death . This suggests that the compound could be explored further as an antimicrobial agent.

Case Study 1: Anticancer Screening

In a recent study, derivatives similar to this compound were screened for anticancer activity against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, supporting their potential use in clinical settings for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the pyridine and oxadiazole groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives, including:

Compound Name Core Structure Key Substituents Bioactivity Profile
Target Compound Quinazolinone + 1,2,4-oxadiazole Pyridin-3-yl, acetamide linker Kinase inhibition, antimicrobial (hypothesized)
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,4-Benzoxazine + 1,2,4-oxadiazole Varied phenyl groups, ester linker Antimicrobial, anti-inflammatory
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzooxazolo-oxazine + 1,2,4-oxadiazole Methyl-oxadiazole, pyridinyl Kinase inhibition (e.g., mTOR)

Key Structural Differences :

  • Substituent Flexibility : The pyridin-3-yl group in the target compound may enhance solubility relative to methyl-oxadiazole or phenyl substituents in analogs .
Functional Comparisons
  • Binding Affinity: Molecular docking studies of similar quinazolinone-oxadiazole hybrids suggest strong interactions with kinase ATP-binding pockets due to the planar quinazolinone ring and oxadiazole’s electron-deficient nature .
  • Potency : Compounds with pyridinyl-1,2,4-oxadiazole motifs (e.g., the target compound) exhibit higher potency than those with phenyl substituents, as seen in IC50 values for kinase inhibition (e.g., 0.12 µM vs. 1.4 µM for phenyl analogs) .
  • Metabolic Stability : The acetamide linker in the target compound may reduce susceptibility to esterase-mediated hydrolysis compared to ester-linked analogs .

Research Findings and Mechanistic Insights

NMR and Crystallographic Analysis
  • NMR Profiling: Comparative ¹H NMR data (similar to methods in ) reveal distinct chemical shifts for protons near the oxadiazole and quinazolinone moieties, indicating localized electronic effects. For example, protons adjacent to the pyridinyl group show downfield shifts (δ 8.1–8.3 ppm) due to aromatic ring current effects .
  • Crystallography: SHELX-based refinement (as described in ) of related compounds confirms the planar geometry of the quinazolinone core, critical for π-stacking in target binding.
Bioactivity Data
  • Antimicrobial Activity: Analogous 1,2,4-oxadiazole-quinazolinone hybrids show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Kinase Inhibition : Pyridinyl-oxadiazole derivatives exhibit sub-micromolar IC50 values against EGFR and Aurora kinases, attributed to the oxadiazole’s role in coordinating active-site residues .

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide , a member of the quinazoline family, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O2C_{23}H_{22}N_{4}O_{2}, with a molecular weight of approximately 398.45 g/mol. The structure features a quinazolinone core, which is known for various biological activities, and a pyridinyl oxadiazole moiety that may enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities in several areas:

1. Anticancer Activity
Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. A related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that the quinazoline scaffold may be crucial for anticancer activity .

2. Anti-inflammatory Effects
Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The COX-2 inhibitory activity of quinazoline derivatives has been linked to their potential use in treating inflammatory diseases .

3. Antimicrobial Properties
Quinazoline derivatives have also been evaluated for antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against specific pathogens, although further research is required to confirm these findings .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes.
  • Receptor Modulation : It might also modulate the activity of certain receptors implicated in tumor growth and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
El-Azab et al. (2007)Evaluated the antimicrobial activity of quinazoline derivatives; found significant efficacy against various bacterial strains.
Apfel et al. (2001)Reported on peptide deformylase inhibitors derived from quinazoline structures; highlighted the importance of structural modifications for enhanced activity.
Recent Screening (2022)Identified novel derivatives with potent COX-2 inhibition; suggested that modifications to the quinazoline core can enhance anti-inflammatory properties .

Q & A

Q. Table 1: Example SAR Data for Analogous Compounds

Compound ModificationBiological Activity (IC₅₀, μM)Key Finding
Pyridinyl → Chlorophenyl0.45 (EGFR)Enhanced selectivity
Quinazolinone → Thienopyrimidine1.2 (COX-2)Reduced toxicity

Advanced: How should contradictory data in biological assays be resolved?

Answer:
Contradictions (e.g., variable IC₅₀ values across studies) may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Statistical analysis : Apply ANOVA or Student’s t-test to triplicate data, accounting for batch-to-batch variability .

Advanced: What computational approaches predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase domain). Prioritize docking scores ≤-7.0 kcal/mol for further study .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to guide lead optimization .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

  • Solubility : DMSO (10 mM stock) for in vitro studies; avoid aqueous buffers due to low solubility .
  • Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the oxadiazole ring .
  • Degradation monitoring : Periodic HPLC analysis (λ = 254 nm) to detect hydrolytic byproducts .

Advanced: How can crystallographic data resolve conformational ambiguities?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor < 0.05 .
  • Conformational analysis : Compare torsion angles (C–N–C–O) in the oxadiazole-quinazolinone linkage to identify bioactive conformers .

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